REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:6][C:7]2[C:15]([CH:16]=1)=[CH:14][N:13]=[C:12]1[C:8]=2[CH:9]=[CH:10][NH:11]1)=[O:4].[Li+].[OH-].C(O)(=O)C>C1COCC1.O>[S:6]1[C:7]2[C:15](=[CH:14][N:13]=[C:12]3[C:8]=2[CH:9]=[CH:10][NH:11]3)[CH:16]=[C:5]1[C:3]([OH:4])=[O:2] |f:1.2|
|
Name
|
6H-1-Thia-5,6-diaza-as-indacene-2-carboxylic acid methyl ester
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC2=C3C=CNC3=NC=C2C1
|
Name
|
|
Quantity
|
25.5 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 60° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
CUSTOM
|
Details
|
It is then dried in vacuo
|
Type
|
CUSTOM
|
Details
|
used for the next step without any further purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
S1C(=CC2=CN=C3NC=CC3=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |